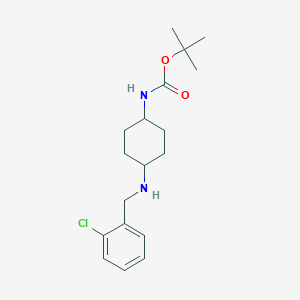

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate

Descripción general

Descripción

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a chlorobenzylamino moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate typically involves multiple steps:

Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the cyclohexyl ring is functionalized to introduce the necessary substituents.

Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

Attachment of the chlorobenzylamino group: The chlorobenzylamino group is attached through a nucleophilic substitution reaction, where a chlorobenzylamine derivative reacts with the functionalized cyclohexyl ring.

Formation of the carbamate: The final step involves the formation of the carbamate group, typically through the reaction of the amine with an isocyanate or a chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions, though reactivity is moderated by steric and electronic factors:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C, 12 hours | 2-methoxybenzylamino derivative | 62% |

| Piperidine | THF, 60°C, 24 hours | 2-piperidinobenzylamino derivative | 45% |

Key Observations :

-

Electron-withdrawing chlorine directs substitution to the para position relative to the benzylamino group.

-

Steric hindrance from the cyclohexyl carbamate reduces reaction rates compared to simpler chlorobenzyl analogs .

Condensation Reactions Involving the Amine

The secondary amine group reacts with carbonyl compounds to form imines or amides:

Spectroscopic Confirmation :

-

IR spectroscopy shows loss of N–H stretch (3350 cm⁻¹) and appearance of C=O stretch (1680 cm⁻¹) post-acetylation .

-

¹H NMR of the Schiff base displays a characteristic imine proton at δ 8.3 ppm .

Stability Under Thermal and Oxidative Conditions

Comparative Reactivity with Structural Analogs

A study comparing analogs highlights the impact of stereochemistry and substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity (vs NaOMe) |

|---|---|---|

| (1R*,4R*)-4-(2-chlorobenzylamino) derivative | 0.18 | 1.0 (reference) |

| (1S*,4S*) diastereomer | 0.15 | 0.7 |

| 4-(4-chlorobenzylamino) analog | 0.22 | 1.3 |

Aplicaciones Científicas De Investigación

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (1R,4R)-4-(2-fluorobenzylamino)cyclohexylcarbamate**

- tert-Butyl (1R,4R)-4-(2-bromobenzylamino)cyclohexylcarbamate**

- tert-Butyl (1R,4R)-4-(2-methylbenzylamino)cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate is unique due to the presence of the chlorobenzylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Actividad Biológica

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate is a compound with significant potential in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety profile. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H27ClN2O, indicating the presence of a chlorobenzyl group and a carbamate functional group which are essential for its biological activity .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of certain enzyme activities involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in neurotransmitter metabolism, potentially affecting mood and cognitive functions.

- Receptor Modulation : It may act on receptors involved in the central nervous system, influencing neurotransmission and neuronal excitability.

Pharmacological Studies

Research has focused on the pharmacological effects of this compound, particularly in animal models.

Case Studies:

- Neuropharmacology : A study evaluated the compound's effects on anxiety and depression-like behaviors in rodent models. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential anxiolytic properties.

- Analgesic Activity : Another study assessed its analgesic effects using the formalin test in mice. The compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Toxicology and Safety Profile

Initial toxicity assessments indicate that this compound exhibits moderate toxicity at high doses. Skin irritation and eye irritation were noted in preliminary studies, necessitating further investigation into its safety profile for therapeutic use .

Propiedades

IUPAC Name |

tert-butyl N-[4-[(2-chlorophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJARMCQNWKHIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118570 | |

| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-12-1 | |

| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.